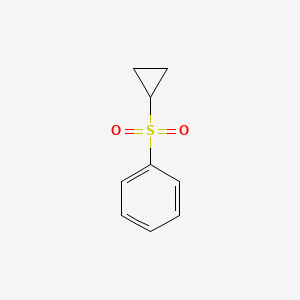
Cyclopropanesulphonylbenzene
Cat. No. B8636850
M. Wt: 182.24 g/mol
InChI Key: ASCDEFWCUMHIMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07101892B2
Procedure details


A solution of cyclopropyl phenyl sulfide (10.5 g, 70 mmol) and Oxone™ (55.13 g, 175 mmol) in methanol (30 ml) was stirred at room temperature for 5 hours. The mixture was diluted was water and extracted with ethyl acetate. The combined organic layers were dried (MgSO4) and concentrated in vacuo.



Identifiers


|
REACTION_CXSMILES
|
[C:1]1([S:7][CH:8]2[CH2:10][CH2:9]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH:11]OS([O-])=O.[K+].[OH2:17]>CO>[CH:8]1([S:7]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)(=[O:11])=[O:17])[CH2:10][CH2:9]1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)SC1CC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OOS(=O)[O-].[K+]
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
The mixture was diluted
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic layers were dried (MgSO4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C1(CC1)S(=O)(=O)C1=CC=CC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

